molecular formula C12H25O3PS B14576633 Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate CAS No. 61499-93-2

Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate

Cat. No.: B14576633
CAS No.: 61499-93-2
M. Wt: 280.37 g/mol
InChI Key: KTFBSXRUDWMANP-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound characterized by the presence of a cyclohexyl ring, an ethylsulfanyl group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(ethylsulfanyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate group can be reduced to form phosphines.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonate metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials, such as flame retardants or plasticizers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate can be compared with other similar compounds, such as:

    Cyclohexylphosphonic acid: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.

    Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical properties and reactivity.

    Cyclohexylphosphonate esters: Various esters with different alkyl groups, each with unique properties and applications.

Properties

CAS No.

61499-93-2

Molecular Formula

C12H25O3PS

Molecular Weight

280.37 g/mol

IUPAC Name

[ethoxy(2-ethylsulfanylethoxy)phosphoryl]cyclohexane

InChI

InChI=1S/C12H25O3PS/c1-3-14-16(13,15-10-11-17-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

KTFBSXRUDWMANP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCCC1)OCCSCC

Origin of Product

United States

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